Kinase Inhibition Profiling of 4-Aminonicotinonitrile Scaffold Compared to Staurosporine Control
Derivatives built upon the 4-aminonicotinonitrile scaffold exhibit potent inhibition of the PIM-1 kinase, a validated oncology target. In a study of nicotinonitrile derivatives, compounds 4 and 10 demonstrated IC50 values of 11.4 nM and 17.2 nM, respectively, with corresponding inhibitions of 97.8% and 94.6%. This activity is quantitatively comparable to, or exceeds, that of the broad-spectrum kinase inhibitor staurosporine, which showed an IC50 of 16.7 nM with 95.6% inhibition under the same assay conditions [1].
| Evidence Dimension | In vitro PIM-1 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 11.4 nM (97.8% inhibition) and 17.2 nM (94.6% inhibition) for lead derivatives |
| Comparator Or Baseline | Staurosporine (IC50 = 16.7 nM, 95.6% inhibition) |
| Quantified Difference | Derivative IC50 values are 32% lower (more potent) to 3% higher (comparable) than staurosporine |
| Conditions | In vitro biochemical kinase assay; compound concentrations and specific assay protocol as referenced. |
Why This Matters
This data confirms the 4-aminonicotinonitrile core as a viable starting point for generating PIM-1 inhibitors with potency comparable to established kinase inhibitor standards.
- [1] El-Dydamony, N. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. View Source
